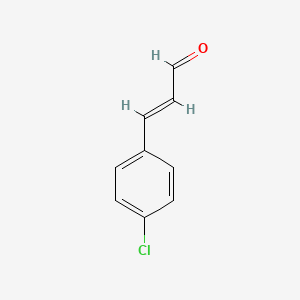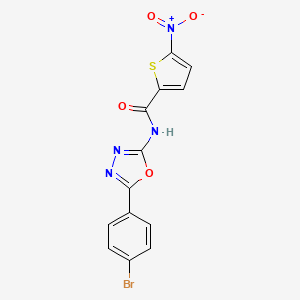
N-(cyanomethyl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-(3-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMMPAA and is synthesized through a complex process that involves several steps. The synthesis method of CMMPAA is crucial to produce the compound in high purity and yield.
Mecanismo De Acción
The mechanism of action of CMMPAA is not fully understood yet, but it has been found to act as an inhibitor of enzymes, including proteases and kinases. It is believed that CMMPAA binds to the active site of enzymes and prevents them from functioning properly, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
CMMPAA has been found to have several biochemical and physiological effects, including inhibition of enzyme activity, reduction in cell proliferation, and induction of apoptosis. Moreover, CMMPAA has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CMMPAA in lab experiments include its potent inhibitory activity towards enzymes, its ability to act as a precursor for the synthesis of various materials, and its potential applications in drug discovery and agriculture. However, the limitations of using CMMPAA in lab experiments include its complex synthesis method, its potential toxicity, and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on CMMPAA, including the development of more efficient and sustainable synthesis methods, the identification of its molecular targets and mechanism of action, and the exploration of its potential applications in various fields, including drug discovery, materials science, and agriculture. Moreover, the development of CMMPAA derivatives with improved properties and reduced toxicity is also an area of future research.
Métodos De Síntesis
The synthesis of CMMPAA involves several steps, including the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid, which is then reacted with thionyl chloride to form 3-methylphenoxyacetyl chloride. The resulting compound is then reacted with cyanide ion to form N-(cyanomethyl)-3-methylphenoxyacetamide, which is further reacted with acetic anhydride to form N-(cyanomethyl)-2-(3-methylphenoxy)acetamide or CMMPAA.
Aplicaciones Científicas De Investigación
CMMPAA has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and agriculture. It has been found that CMMPAA can act as a potent inhibitor of enzymes, which makes it a potential candidate for drug discovery. Moreover, CMMPAA has also been used as a precursor for the synthesis of various materials, including polymers and nanoparticles. In agriculture, CMMPAA has been found to have herbicidal properties, which makes it a potential candidate for weed control.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-9-3-2-4-10(7-9)15-8-11(14)13-6-5-12/h2-4,7H,6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDCBNVHPLLOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(3-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2929851.png)



![4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2929856.png)
![2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929858.png)



![3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2929863.png)


![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2929869.png)
![1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)